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Compound of Interest

(E)-3-(dimethylamino)-1-
Compound Name:
phenylprop-2-en-1-one

Cat. No.: B075690

An In-Depth Technical Guide to the FT-IR Analysis of (E)-3-(dimethylamino)-1-phenylprop-2-
en-1-one

Abstract

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a [3-enaminone, a class of organic
compounds characterized by a conjugated N-C=C-C=0 system.[1] This structural motif imparts
unique electronic and reactive properties, making it a valuable building block in organic
synthesis and a scaffold of significant interest in medicinal chemistry for the development of
novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1] Fourier-
Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the
structural elucidation and quality control of such compounds. It provides a rapid, non-
destructive, and highly specific molecular fingerprint, allowing for the unambiguous
identification of key functional groups. This guide offers a comprehensive, in-depth exploration
of the FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, tailored for
researchers and drug development professionals. We will delve into the causality behind
experimental choices, provide validated protocols for sample preparation, and present a
detailed interpretation of the compound's infrared spectrum, grounded in authoritative
spectroscopic principles.

Molecular Structure and Key Vibrational Moieties
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A thorough FT-IR analysis begins with a fundamental understanding of the molecule's
structure. The IUPAC name for the compound is (E)-3-(dimethylamino)-1-phenylprop-2-en-1-
one, with the molecular formula C11H13NO.[1][2] Its structure is characterized by a unique
electronic "push-pull" system, where the electron-donating dimethylamino group pushes
electron density through the conjugated 1t-system to the electron-withdrawing carbonyl group.
[1] This conjugation is critical as it significantly influences the vibrational frequencies of the
involved functional groups.

The primary functional groups amenable to FT-IR analysis are:
e Aromatic Ring: A monosubstituted phenyl group.

¢ a,3-Unsaturated Ketone: A carbonyl group (C=0) conjugated with a carbon-carbon double
bond (C=C).

« Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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